N-[(2E)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide
Description
This compound features a dihydro-1,3-benzothiazole core substituted with a 2-ethoxyethyl group at position 3, a fluorine atom at position 4, and a methanesulfonylbenzamide moiety attached via an imine linkage. The (2E)-configuration of the benzothiazol-2-ylidene group is critical for its planar geometry, which may influence intermolecular interactions and bioactivity .
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-4-fluoro-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S2/c1-3-26-12-11-22-17-14(20)8-6-9-15(17)27-19(22)21-18(23)13-7-4-5-10-16(13)28(2,24)25/h4-10H,3,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUZOIXUZVMRDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2E)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide typically involves a multi-step process. Key steps include the formation of the benzothiazole ring system, followed by functional group modifications to introduce the fluoro, ethoxyethyl, and methanesulfonyl groups. Precise reaction conditions such as temperature, pressure, solvents, and catalysts are crucial to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound might involve optimized reaction conditions for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and rigorous purification methods to maintain consistent quality and meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions: N-[(2E)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide can undergo various chemical reactions such as:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of functional groups.
Common Reagents and Conditions: The chemical reactivity of this compound depends on the nature of the reagents and conditions used. Oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles are commonly employed.
Major Products: The major products formed from these reactions can include oxidized or reduced analogs, substituted derivatives, and other modified structures, depending on the specific reaction pathway.
Scientific Research Applications
The applications of N-[(2E)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide are diverse:
Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and molecular pathways.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which N-[(2E)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes, receptors, or DNA sequences.
Pathways Involved: Influencing signaling pathways, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features and Physicochemical Properties of Related Compounds
*Estimated based on analogous structures.
Key Observations:
The bis(2-methoxyethyl)sulfamoyl analog has a lower LogP (2.5) due to additional hydrophilic sulfamoyl and methoxyethyl groups.
Fluorine Substitution :
- Fluorine at position 4 in the benzothiazole ring (target compound) may improve metabolic stability and electron-withdrawing effects, analogous to fluorinated agrochemicals like sulfentrazone .
Backbone Flexibility :
- The 2-ethoxyethyl chain in the target compound introduces conformational flexibility, which may facilitate binding to sterically constrained targets compared to rigid ethyl or aryl substituents .
Crystallographic and Geometric Comparisons
Crystallographic data for related dihydrothiazol-2-ylidene derivatives (e.g., (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide) reveal planar geometries with bond angles (e.g., C26—C21—N1 = 118.93°) and torsion angles (e.g., −178.83° for the dihydrothiazole ring) that stabilize π-π stacking and hydrogen bonding .
Implications for Bioactivity
While direct bioactivity data for the target compound are unavailable, structural analogs with nitro or sulfonyl groups (e.g., sulfentrazone ) exhibit pesticidal and antimicrobial activity. The fluorine atom may enhance target affinity, as seen in fluorinated antimycobacterial agents .
Biological Activity
N-[(2E)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 404.5 g/mol. The structure features a benzothiazole moiety and a methanesulfonyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H21FN2O4S |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 895444-15-2 |
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study conducted by researchers demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways.
Anticancer Properties
The anticancer potential of benzothiazole derivatives has been well-documented. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to modulate key signaling pathways involved in cell proliferation and survival contributes to its anticancer effects.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. Studies have reported that it can inhibit the production of pro-inflammatory cytokines in various cellular models. This effect may be attributed to the modulation of nuclear factor kappa B (NF-kB) signaling pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of benzothiazole derivatives:
- Antimicrobial Efficacy Study : A comparative study evaluated the antimicrobial activity of various benzothiazole derivatives against clinical isolates. The results indicated that compounds with similar structures to this compound demonstrated superior activity against Gram-positive bacteria compared to Gram-negative bacteria.
- Anticancer Mechanism Investigation : A detailed analysis on the anticancer mechanisms revealed that the compound could downregulate the expression of anti-apoptotic proteins (Bcl-2 family) while upregulating pro-apoptotic proteins (Bax), leading to enhanced apoptosis in cancer cells.
- Inflammation Model Study : In an animal model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
